molecular formula C22H19NO4S B3121287 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid CAS No. 282525-12-6

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid

Cat. No.: B3121287
CAS No.: 282525-12-6
M. Wt: 393.5 g/mol
InChI Key: OTFVOIGWAZDVSI-UHFFFAOYSA-N
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Description

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features a thiophen-2-yl substituent at the β-position of the propanoic acid backbone, which distinguishes it from other Fmoc-protected analogs. This compound is widely used in peptide synthesis, particularly in solid-phase methodologies, due to the Fmoc group’s labile nature under basic conditions . Its thiophene moiety introduces unique electronic and steric properties, making it valuable in drug conjugate development and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)12-19(20-10-5-11-28-20)23-22(26)27-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFVOIGWAZDVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling steps.

Chemical Reactions Analysis

Types of Reactions

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new peptide bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.

    Reducing agents: Such as piperidine for Fmoc deprotection.

    Coupling reagents: Such as DIC and HOBt for peptide bond formation.

Major Products

The major products formed from these reactions include peptides with the desired sequence and modifications, as well as oxidized or reduced derivatives of the original compound.

Scientific Research Applications

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids or peptides to form new peptide bonds. The thiophene ring may also participate in π-π interactions and other non-covalent interactions, influencing the overall structure and function of the synthesized peptides .

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Properties References
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl C₂₂H₁₉NO₄S 393.46 g/mol Peptide synthesis, fluorescent probes
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid 2-Fluorophenyl C₂₄H₂₀FNO₄ 429.42 g/mol Enhanced polarity for improved aqueous solubility
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 g/mol Increased hydrophobicity for membrane targeting
3-((2-(((9H-Fluoren-9-ylmethoxy)carbonyl)amino)ethyl)dithio)propanoic acid Ethyl-dithio C₂₀H₂₁NO₄S₂ 403.51 g/mol Disulfide linkages in antibody-drug conjugates
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl C₂₂H₁₉NO₄S 393.46 g/mol Altered regiochemistry for binding specificity
Key Observations:
  • Electronic Effects : The thiophen-2-yl group is electron-rich due to sulfur’s lone pairs, enhancing π-π stacking interactions compared to fluorophenyl or nitro-substituted analogs (e.g., 3-(2-nitrophenyl) variant in ). This property is advantageous in designing fluorescent probes or charge-transfer complexes.
  • Steric Considerations : Substituents like o-tolyl (2-methylphenyl) introduce steric hindrance, reducing reactivity in coupling reactions compared to the planar thiophene ring .
  • Biological Activity: Analogs with cyclohexylmethylamino groups (e.g., compounds in ) exhibit bulkier substituents, which improve binding to hydrophobic pockets in viral proteins (e.g., HIV-1 entry inhibitors).

Biological Activity

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid (commonly referred to as Fmoc-Thiophenyl-Amino Acid) is a synthetic compound that incorporates both a fluorenylmethoxycarbonyl (Fmoc) protecting group and a thiophene moiety. This compound is significant in medicinal chemistry and biochemistry due to its potential biological activities and applications in drug design.

  • Molecular Formula : C22H19NO4S
  • Molecular Weight : 393.46 g/mol
  • CAS Number : 186320-06-9

The compound's structure includes a thiophene ring, which is known for its electron-rich properties, enhancing its interactions with biological targets.

Anticancer Properties

Research has indicated that compounds containing thiophene derivatives often exhibit anticancer activity. A study demonstrated that Fmoc-Thiophenyl-Amino Acid showed cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which was confirmed through assays measuring cell viability and apoptosis markers .

Enzyme Inhibition

The Fmoc group is commonly used in peptide synthesis and has been shown to influence the binding affinity of peptides to various enzymes. Preliminary studies suggest that this compound may act as an inhibitor for certain proteolytic enzymes, which could have implications for diseases characterized by abnormal protease activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Fmoc-Thiophenyl-Amino Acid is crucial for optimizing its biological activity. The following table summarizes the effects of various modifications on its activity:

ModificationEffect on Activity
Altering the thiophene positionChanges binding affinity to targets
Modifying the Fmoc groupInfluences solubility and stability
Varying the amino acid side chainAffects cytotoxicity and selectivity

Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxic effects of Fmoc-Thiophenyl-Amino Acid on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM across different cell types. Apoptotic markers such as caspase activation were also measured, confirming the compound's mechanism of inducing programmed cell death .

Study 2: Enzyme Interaction Analysis

In another investigation, researchers explored the interaction of Fmoc-Thiophenyl-Amino Acid with serine proteases. Using surface plasmon resonance (SPR), binding affinities were quantified, revealing a strong interaction with specific proteases implicated in cancer progression. This suggests potential therapeutic applications in targeting cancer-related enzymatic pathways .

Q & A

Q. What are the common synthetic routes for preparing 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid?

  • Methodological Answer : The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group, followed by coupling with thiophene-containing side chains. For example, analogous Fmoc-protected amino acids are synthesized using reagents like isobutoxycarbonyl chloride (IBC-Cl) and sodium azide (NaN₃) in organic solvents under controlled temperatures (e.g., 0–25°C) to stabilize intermediates . Post-coupling, deprotection is avoided until final stages to preserve the Fmoc group. Yield optimization (e.g., 77% in related compounds) relies on stoichiometric control and purification via flash chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with retention time analysis (e.g., tR = 2.53 min) and mass spectrometry (MS) are standard for purity and identity confirmation. Electrospray ionization (ESI) MS detects the sodium adduct [M+Na]<sup>+</sup>, while high-resolution MS (HRMS) validates molecular formulas (e.g., 567.2072 m/z for a related Fmoc derivative) . Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemistry and functional group integration, particularly for thiophene protons and Fmoc aromatic signals .

Q. Why is the Fmoc group preferred in peptide synthesis for this compound?

  • Methodological Answer : The Fmoc group provides orthogonal protection for amino groups, allowing selective deprotection under mild basic conditions (e.g., piperidine) without disrupting acid-labile side chains like thiophene. This is critical for solid-phase peptide synthesis (SPPS) workflows, where sequential coupling and deprotection are required .

Advanced Research Questions

Q. How can coupling efficiency be optimized when introducing thiophene-containing side chains?

  • Methodological Answer : Coupling efficiency depends on activating agents (e.g., HBTU, HATU) and solvent polarity. For sterically hindered residues like thiophene, dimethylformamide (DMF) or dichloromethane (DCM) improves solubility. Pre-activation of the carboxyl group with 1-hydroxybenzotriazole (HOBt) and monitoring via Kaiser test (ninhydrin) ensures complete reaction . Microwave-assisted synthesis (40–60°C, 10–20 min) can enhance kinetics for challenging couplings .

Q. What strategies resolve data contradictions in stereochemical assignments for this compound?

  • Methodological Answer : Discrepancies in stereochemistry (e.g., R vs. S configurations) are resolved using chiral HPLC with cellulose-based columns or circular dichroism (CD) spectroscopy. Comparative analysis with enantiomerically pure standards (e.g., Fmoc-L/D-amino acids) validates configurations. X-ray crystallography may be employed for crystalline derivatives .

Q. How is this compound applied in developing peptide-based therapeutics?

  • Methodological Answer : As a building block, it integrates thiophene motifs into bioactive peptides. For example, Fmoc-protected analogs are used in synthesizing antiviral agents targeting HIV-1 entry inhibitors by mimicking natural ligands . Thiophene’s π-stacking properties enhance binding to hydrophobic pockets in proteins, as demonstrated in fluorescent ligand design for chemokine receptors .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Scale-up risks racemization, particularly during carboxyl activation. Low-temperature reactions (0–4°C) and minimizing basic conditions reduce epimerization. Continuous flow reactors improve mixing and thermal control, while inline HPLC monitors enantiomeric excess (EE) in real time .

Data Contradiction Analysis

Q. Why do reported yields vary for Fmoc-protected analogs, and how can reproducibility be improved?

  • Methodological Answer : Yield discrepancies (e.g., 77% vs. lower values in similar syntheses) arise from differences in coupling reagents, solvent purity, or workup methods. Reproducibility requires strict anhydrous conditions, standardized reagent batches, and purification via preparative HPLC instead of column chromatography for polar byproducts .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies at 4°C, -20°C, and -80°C over 6–12 months, analyzing purity via HPLC and monitoring Fmoc deprotection (free amine detection with TNBS assay). Lyophilization in argon-filled vials minimizes hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid

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